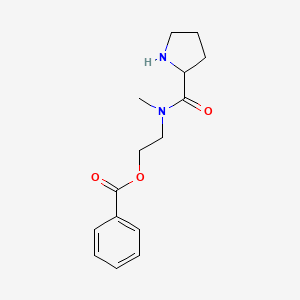
2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate is an organic compound that combines the structural features of a benzoate ester and a pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification: : The synthesis of 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate typically begins with the esterification of benzoic acid with 2-(N-Methylpyrrolidine-2-carboxamido)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
-
Amidation: : Another route involves the amidation of 2-(N-Methylpyrrolidine-2-carboxamido)ethanol with benzoic acid chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be employed under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 2-(N-Methylpyrrolidine-2-carboxamido)ethanol.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities. Its structural features make it a suitable candidate for probing the active sites of various enzymes.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it valuable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoate ester group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine moiety can engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Methylpyrrolidine-2-carboxamido)ethyl acetate
- 2-(N-Methylpyrrolidine-2-carboxamido)ethyl propionate
- 2-(N-Methylpyrrolidine-2-carboxamido)ethyl butyrate
Uniqueness
Compared to similar compounds, 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate stands out due to the presence of the benzoate ester group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-[methyl(pyrrolidine-2-carbonyl)amino]ethyl benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-17(14(18)13-8-5-9-16-13)10-11-20-15(19)12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3 |
InChI Key |
HLOZCLIUMPXRSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C1=CC=CC=C1)C(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
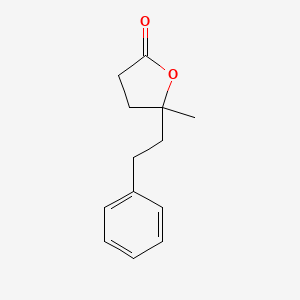
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
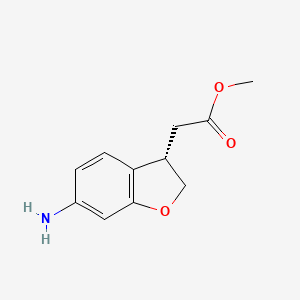
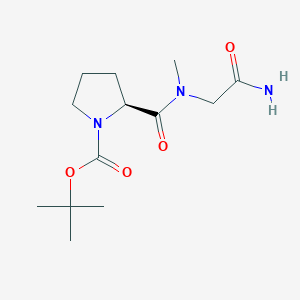
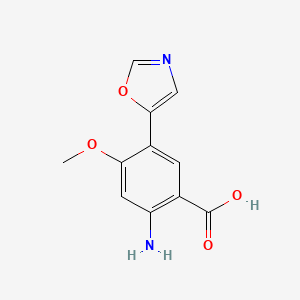

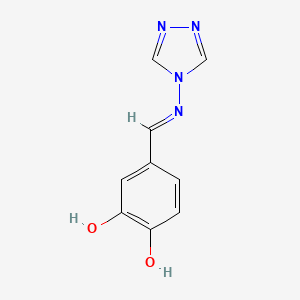
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
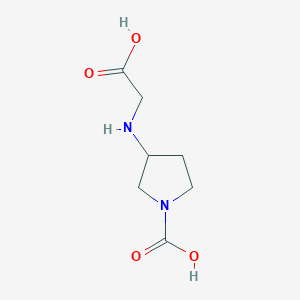
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
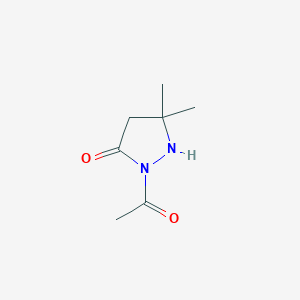
![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
